molecular formula C7H7ClN2S B15310720 2-(3-Chloropyridin-4-yl)ethanethioamide

2-(3-Chloropyridin-4-yl)ethanethioamide

Cat. No.: B15310720
M. Wt: 186.66 g/mol
InChI Key: PEAPKSHMEXXGMG-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)ethanethioamide is a chemical compound with the molecular formula C7H7ClN2S and a molecular weight of 186.66 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-(3-Chloropyridin-4-yl)ethanethioamide typically involves the reaction of 3-chloropyridine with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain high-quality product suitable for various applications .

Chemical Reactions Analysis

2-(3-Chloropyridin-4-yl)ethanethioamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

2-(3-Chloropyridin-4-yl)ethanethioamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

2-(3-Chloropyridin-4-yl)ethanethioamide can be compared with other similar compounds, such as:

    2-(3-Chloropyridin-4-yl)ethanamine: This compound lacks the thioamide group and has different chemical reactivity and biological activity.

    2-(3-Chloropyridin-4-yl)ethanol: This compound has a hydroxyl group instead of a thioamide group, leading to different chemical properties and applications.

    2-(3-Chloropyridin-4-yl)ethanethioether:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H7ClN2S

Molecular Weight

186.66 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)ethanethioamide

InChI

InChI=1S/C7H7ClN2S/c8-6-4-10-2-1-5(6)3-7(9)11/h1-2,4H,3H2,(H2,9,11)

InChI Key

PEAPKSHMEXXGMG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CC(=S)N)Cl

Origin of Product

United States

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